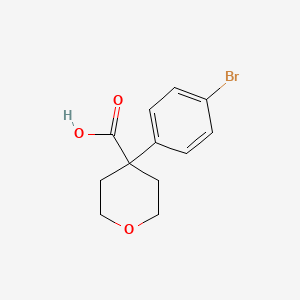

4-(4-Bromophenyl)oxane-4-carboxylic acid

説明

Crystallographic Analysis of Oxane Ring Conformation

The oxane ring system, also known as tetrahydropyran, represents the core structural framework of 4-(4-bromophenyl)oxane-4-carboxylic acid and exhibits well-defined conformational preferences that significantly impact the overall molecular geometry. Crystallographic studies of related tetrahydropyran derivatives demonstrate that the six-membered ring adopts a chair conformation as the most energetically favorable arrangement, mirroring the conformational behavior observed in cyclohexane systems. This chair conformation minimizes steric interactions between substituents while optimizing orbital overlap and bond angles throughout the ring structure.

The energy barrier for ring flipping in tetrahydropyran systems approximates 10 kcal/mol, which is comparable to cyclohexane derivatives, indicating that the presence of the oxygen heteroatom does not significantly destabilize the chair conformation. However, the oxygen atom introduces distinctive electronic effects that influence the conformational equilibrium through what is known as the anomeric effect. In the specific case of this compound, the substitution pattern at the 4-position creates a quaternary carbon center that bears both the carboxylic acid functionality and the bromophenyl substituent.

The presence of multiple substituents at the 4-position of the oxane ring creates significant steric interactions that favor specific conformational arrangements. Analysis of the molecular structure reveals that the bulky bromophenyl and carboxylic acid groups preferentially adopt equatorial positions in the chair conformation to minimize 1,3-diaxial interactions. This conformational preference is further stabilized by the reduced steric strain when both substituents occupy equatorial positions, effectively locking the ring into a single predominant conformer under ambient conditions.

Structural analysis using computational methods and comparison with experimentally determined crystal structures of analogous compounds indicates that the dihedral angle between the aromatic bromophenyl ring and the oxane ring system plays a crucial role in determining the overall molecular geometry. The optimization of these dihedral angles involves balancing steric repulsion between the bromine substituent and the oxane ring with electronic conjugation effects between the aromatic system and the carboxylic acid functionality.

Electronic Effects of Para-Bromophenyl Substitution

The para-bromophenyl substituent in this compound introduces significant electronic perturbations that influence both the reactivity and stability of the molecule through inductive and resonance effects. Bromine, as a halogen substituent in the para position, exhibits dual electronic characteristics that manifest as electron-withdrawing inductive effects combined with weak electron-donating resonance contributions. According to Hammett sigma constant data, the para-bromine substituent possesses a sigma para value of 0.23, indicating a moderate electron-withdrawing character that affects the electron density distribution throughout the aromatic ring system.

The electron-withdrawing nature of the para-bromine substituent significantly influences the acidity of the carboxylic acid functionality through resonance delocalization and inductive effects. The proximity of the electronegative bromine atom to the carboxylic acid group, mediated through the aromatic ring system, results in increased acidity compared to unsubstituted analogs. This electronic effect stabilizes the carboxylate anion formed upon deprotonation, thereby lowering the pKa value and enhancing the acidic character of the compound.

Inductive effects propagated through the aromatic ring system create partial positive character on the carbon atoms adjacent to the bromine substituent, which subsequently influences the electron density at the attachment point to the oxane ring. This electronic perturbation affects the stability of the quaternary carbon center at the 4-position of the oxane ring and modulates the overall conformational preferences of the molecule. The electron-withdrawing character of the bromine substituent also influences the chemical shift patterns observed in nuclear magnetic resonance spectroscopy, providing diagnostic information for structural characterization.

The hydrophobicity parameter for bromine substituents indicates a significant contribution to the overall lipophilicity of the molecule, with implications for solubility properties and potential biological interactions. The combination of the electron-withdrawing bromine substituent with the polar carboxylic acid functionality creates an amphiphilic character that influences the compound's behavior in different solvent systems and its potential for intermolecular interactions through hydrogen bonding networks.

Comparative Analysis of Positional Isomers (2-Bromo vs. 3-Bromo vs. 4-Bromo Derivatives)

The systematic comparison of positional isomers reveals distinct structural and electronic differences that arise from the varying positions of bromine substitution on the phenyl ring attached to the oxane-4-carboxylic acid framework. The three primary positional isomers include 4-(2-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid, 4-(3-bromophenyl)oxane-4-carboxylic acid, and this compound, each exhibiting unique molecular properties influenced by the different substitution patterns.

The ortho-substituted derivative, 4-(2-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid, demonstrates distinctive conformational constraints due to steric interactions between the bromine substituent and the oxane ring system. The molecular weight of 285.13 g/mol for this isomer reflects the same elemental composition as the other positional isomers, but the close proximity of the bromine atom to the attachment point creates significant steric hindrance that influences the dihedral angle between the aromatic and aliphatic ring systems. This steric interaction restricts rotational freedom around the carbon-carbon bond connecting the phenyl ring to the oxane system, potentially leading to increased conformational rigidity.

The meta-substituted analog, 4-(3-bromophenyl)oxane-4-carboxylic acid, exhibits intermediate electronic and steric characteristics compared to the ortho and para isomers. With a molecular weight of 285.14 g/mol and molecular formula C12H13BrO3, this isomer demonstrates reduced steric interactions compared to the ortho derivative while maintaining moderate electronic effects. The meta position places the bromine substituent at an optimal distance to minimize direct steric clash with the oxane ring while still allowing for electronic communication through the aromatic system.

Comparative analysis of the Hammett sigma constants reveals significant differences in electronic effects among the three positional isomers. The meta-bromine substituent exhibits a sigma meta value of 0.39, which is substantially higher than the para sigma value of 0.23, indicating stronger electron-withdrawing character when positioned at the meta location. This difference in electronic effects directly influences the acidity of the carboxylic acid functionality, with the meta isomer expected to display enhanced acidity compared to the para derivative.

The para-substituted isomer, this compound, represents the most sterically unhindered configuration among the three positional isomers. The linear arrangement of the bromine substituent directly opposite to the oxane attachment point minimizes steric interactions while allowing for optimal electronic communication through resonance effects. This configuration permits maximum conformational flexibility around the phenyl-oxane bond, enabling the molecule to adopt energetically favorable conformations that optimize both steric and electronic factors.

Electronic distribution analysis reveals that the para isomer benefits from extended conjugation between the carboxylic acid functionality and the bromine substituent through the aromatic ring system. This extended conjugation pathway enhances the stability of charge-separated resonance structures and contributes to the overall electronic stabilization of the molecule. The para arrangement also facilitates more effective transmission of inductive effects compared to the meta and ortho configurations, resulting in predictable and consistent electronic perturbations throughout the molecular framework.

Structure

2D Structure

特性

IUPAC Name |

4-(4-bromophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAWBRQRLDUOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655431 | |

| Record name | 4-(4-Bromophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152567-60-6 | |

| Record name | 4-(4-Bromophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-(4-Bromophenyl)oxane-4-carboxylic acid is an organic compound characterized by its unique oxane structure, which includes a bromophenyl group and a carboxylic acid functional group. Its molecular formula is C12H13BrO3. The presence of the bromine atom in the para position imparts distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Molecular Targets : The compound interacts with specific enzymes and receptors, modulating their activity. This can influence various biochemical pathways, particularly those involved in inflammation and cell proliferation.

- Biochemical Pathways : It has been shown to affect pathways related to antimicrobial resistance, potentially offering therapeutic benefits against drug-resistant bacteria .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : Studies have demonstrated its effectiveness against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. The compound showed significant zones of inhibition in agar diffusion tests, particularly at higher concentrations .

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties, although detailed investigations are required to elucidate its mechanisms of action in cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Chlorophenyl)oxane-4-carboxylic acid | Similar oxane and carboxylic structure | Chlorine substituent may alter reactivity |

| 4-(4-Fluorophenyl)oxane-4-carboxylic acid | Similar oxane and carboxylic structure | Fluorine could impact electronic properties |

| 3-(Bromophenyl)propanoic acid | Contains a propanoic acid instead of oxane | Different functional group properties |

The bromine atom's position significantly enhances the compound's reactivity and biological activity compared to these analogs .

Case Studies

- Antibacterial Study : In vitro tests showed that this compound exhibited a maximum zone of inhibition of 18 mm against CRAB (Carbapenem-resistant Acinetobacter baumannii) at a concentration of 50 mg/mL, outperforming standard antibiotics like meropenem, which had a zone of inhibition of only 4 mm .

- Molecular Docking Studies : Computational studies have validated the interaction stability between the compound and target proteins involved in bacterial resistance mechanisms. These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

科学的研究の応用

Pharmaceutical Chemistry

Overview : The compound is utilized in pharmaceutical research for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity.

- Anticancer Activity : Research indicates that derivatives of 4-(4-Bromophenyl)oxane-4-carboxylic acid may exhibit anticancer properties. For instance, studies have focused on its capability to inhibit specific kinases involved in cancer progression, particularly in glioma cells. Compounds derived from this acid have shown promising results in inhibiting glioma cell growth and reducing toxicity towards non-cancerous cells .

- Antimicrobial Properties : The compound has been tested for antimicrobial activity against various bacterial strains, demonstrating effectiveness against drug-resistant bacteria. In vitro studies have shown that certain derivatives possess significant antibacterial properties, which could lead to the development of new antibiotics .

Organic Synthesis

Overview : this compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules.

- Chemical Reactions : The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the synthesis of diverse derivatives with tailored functionalities for specific applications.

- Applications in Drug Design : It is employed in the design of novel compounds that incorporate other functional groups, enhancing their pharmacological profiles. For example, compounds combining this acid with amino acids or other bioactive moieties are being explored for their potential therapeutic effects.

Nanotechnology

Overview : In nanotechnology, this compound is utilized as a surface modifier for nanoparticles.

- Surface Modification : The carboxylic acid group facilitates the functionalization of metallic nanoparticles and carbon-based nanostructures like graphene. This modification improves the dispersion and stability of nanoparticles in various applications, enhancing their performance in sensors and drug delivery systems.

Agrochemicals

Overview : The compound plays a role in the agrochemical sector as a precursor for developing novel pesticides and herbicides.

- Crop Protection Agents : Research has indicated that derivatives of this compound can be synthesized to create compounds aimed at improving crop yields and protecting against pests . These applications are critical as agricultural practices evolve to meet global food demands.

Summary Table of Applications

| Application Field | Specific Uses | Key Findings/Outcomes |

|---|---|---|

| Pharmaceutical Chemistry | Anticancer agents, antimicrobial compounds | Effective against glioma cells; potential new antibiotics |

| Organic Synthesis | Building block for drug design and complex molecules | Facilitates diverse chemical transformations |

| Nanotechnology | Surface modifiers for nanoparticles | Enhances stability and performance in various applications |

| Agrochemicals | Development of pesticides and herbicides | Improves crop protection and yield |

Case Studies

- Anticancer Activity Study : A study demonstrated that derivatives of this compound showed significant inhibition of glioma cell lines with minimal toxicity to normal cells, suggesting potential as a therapeutic agent .

- Antimicrobial Efficacy : Research on synthesized derivatives revealed potent activity against multidrug-resistant strains of bacteria, highlighting their potential use in addressing antibiotic resistance issues .

- Nanoparticle Functionalization : Experiments showed that using this compound as a surface modifier led to improved dispersion of nanoparticles in aqueous solutions, enhancing their application in drug delivery systems.

類似化合物との比較

Comparison with Similar Compounds

The following section compares 4-(4-bromophenyl)oxane-4-carboxylic acid with structurally analogous compounds, emphasizing substituent effects, ring systems, and functional groups.

Halogen-Substituted Oxane Derivatives

- Key Differences : Bromine’s larger atomic radius increases steric bulk and lipophilicity compared to chlorine. Para-substitution maximizes electronic effects (e.g., resonance withdrawal) on the oxane ring, enhancing reactivity in electrophilic substitutions .

Carboxylic Acid Derivatives with Alternative Ring Systems

- Key Differences: Oxane vs. Cyclohexanone: The oxane ether linkage offers greater oxidative stability than the cyclohexanone ketone, which is prone to reduction . Oxane vs. Biphenyl: Biphenyl systems exhibit higher rigidity and conjugation, favoring interactions with aromatic protein residues, whereas oxane’s flexibility may improve bioavailability . Oxane vs. Isoxazole: Isoxazole’s electron-deficient ring participates in dipolar interactions, unlike the electron-rich oxane, influencing binding specificity .

Alkyl- and Alkoxy-Substituted Analogs

- Key Differences : Alkoxy chains drastically enhance lipophilicity, making such derivatives suitable for membrane permeability optimization. However, excessive hydrophobicity can reduce aqueous solubility .

準備方法

General Synthetic Strategy

The synthesis of 4-(4-bromophenyl)oxane-4-carboxylic acid typically involves the following key steps:

- Introduction of the 4-bromophenyl substituent onto an oxane (tetrahydropyran) ring system.

- Formation or retention of the carboxylic acid group at the 4-position of the oxane ring.

- Control of stereochemistry and purity through optimized reaction conditions and purification.

Common Synthetic Routes

Alkylation of Oxane-4-carboxylic Acid with 4-Bromobenzyl Halides

One well-documented approach involves the alkylation of tetrahydropyran-4-carboxylic acid or its derivatives with 4-bromobenzyl bromide or chloride under basic conditions. This reaction attaches the 4-bromobenzyl group to the oxane ring at the 4-position, preserving the carboxylic acid functionality.

- Reagents: 4-bromobenzyl bromide, tetrahydropyran-4-carboxylic acid

- Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Temperature: Ambient to moderate heating (25–80°C)

- Reaction Time: Several hours (6–24 h)

- Yield: Moderate to high (60–85%)

This method is favored for its straightforwardness and the availability of starting materials.

Friedel-Crafts Acylation Followed by Cyclization

An alternative synthetic pathway involves Friedel-Crafts acylation of 4-bromobenzene derivatives with maleic anhydride or related reagents to introduce the carboxylic acid precursor, followed by cyclization to form the oxane ring.

- Step 1: Friedel-Crafts acylation using AlCl₃ catalyst in dichloromethane or similar solvent at low temperatures (0–25°C).

- Step 2: Cyclization under palladium or copper catalysis (e.g., Pd(OAc)₂, CuI) in DMF at 60–80°C to close the oxane ring.

- Yields: Acylation step yields 70–85%; cyclization yields 65–75%.

This two-step approach allows precise control over substitution patterns and ring formation but requires careful handling of catalysts and reaction conditions.

Detailed Reaction Conditions and Yields

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Alkylation | 4-Bromobenzyl bromide, K₂CO₃ or NaH | DMF or DMSO | 25–80°C | 6–24 h | 60–85 |

| Friedel-Crafts Acylation | AlCl₃ | Dichloromethane | 0–25°C | 2–4 h | 70–85 |

| Cyclization | Pd(OAc)₂, CuI | DMF | 60–80°C | 12–24 h | 65–75 |

Characterization of the Product

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the oxane ring and bromophenyl substitution.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (approx. 299.16 g/mol).

- X-ray Crystallography: Determines stereochemistry and molecular conformation.

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>98%) using C18 columns with acetonitrile/water mobile phases.

Notes on Stereochemistry and Enantiomeric Purity

- Enantiomeric purity can be enhanced by chiral resolution using diastereomeric salt formation or by asymmetric catalysis employing chiral ligands such as BINAP during cyclization.

- Enantiomeric excess (ee) can be monitored by chiral HPLC methods.

Research Findings and Optimization

- The electron-withdrawing bromine on the para position of the phenyl ring influences reactivity, facilitating coupling reactions and affecting acidity of the carboxylic acid.

- Reaction optimization shows that polar aprotic solvents and moderate heating improve yields and reduce side reactions.

- Catalytic systems involving palladium and copper have been effective for ring closure and functional group transformations.

- The compound’s solubility profile (high in polar organic solvents, low in water) informs solvent choice during synthesis and purification.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Alkylation with 4-bromobenzyl bromide | Direct alkylation of oxane-4-carboxylic acid | Simple, accessible reagents | Requires strong base, long reaction times | 60–85 |

| Friedel-Crafts Acylation + Cyclization | Acylation followed by Pd/Cu-catalyzed ring closure | Precise substitution control | Multi-step, sensitive catalysts | 65–85 |

Q & A

Basic Questions

Q. What are the key structural features and spectroscopic characterization methods for 4-(4-Bromophenyl)oxane-4-carboxylic acid?

- Structural Features : The compound comprises a tetrahydropyran (oxane) ring substituted at position 4 with a 4-bromophenyl group and a carboxylic acid moiety. The bromine atom enhances electrophilic reactivity, while the oxane ring contributes to conformational rigidity.

- Spectroscopic Methods :

- NMR : ¹H NMR detects aromatic protons (δ 7.3–7.6 ppm, doublet for bromophenyl) and oxane protons (δ 3.5–4.5 ppm for axial/equatorial H). ¹³C NMR identifies the carboxylic acid carbon (δ ~170 ppm) and bromophenyl carbons .

- IR : Strong absorption at ~2500–3000 cm⁻¹ (O-H stretch, carboxylic acid) and ~1680–1720 cm⁻¹ (C=O stretch).

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻, with isotopic peaks confirming bromine presence.

Q. What synthetic routes are commonly employed to prepare this compound?

- Method 1 : Suzuki-Miyaura coupling of 4-bromophenylboronic acid with a bromo-oxane intermediate, followed by oxidation of a primary alcohol to the carboxylic acid using KMnO₄ or Jones reagent .

- Method 2 : Cyclization of a diol precursor (e.g., 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol) via acid-catalyzed ring closure, followed by carboxylation using CO₂ under high pressure .

- Key Challenges : Low yields due to steric hindrance at the oxane 4-position; purity optimization requires column chromatography or recrystallization .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in coupling reactions?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency. Copper(I) catalysts (e.g., CuI) may enhance aryl halide activation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene. DMF increases reaction rate but may promote side reactions .

- Temperature Control : Optimize between 80–110°C to balance reaction completion and decomposition. Use microwave-assisted synthesis for rapid heating .

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between catalyst loading, solvent, and temperature .

Q. What analytical techniques are critical for resolving structural ambiguities in bromophenyl-containing oxane derivatives?

- Advanced NMR : 2D-COSY and HSQC to assign proton-proton coupling and carbon-proton correlations, distinguishing axial/equatorial protons on the oxane ring .

- X-ray Crystallography : Resolve stereochemistry at the oxane 4-position and confirm bromophenyl orientation .

- Computational Modeling : Density Functional Theory (DFT) to predict vibrational spectra (IR) and compare with experimental data .

Q. How can discrepancies in reported biological activities of this compound derivatives be systematically evaluated?

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors .

- Assay Standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluorophenyl or methyloxane derivatives) to isolate the role of bromine and carboxylate groups .

Q. What strategies enhance the pharmacokinetic properties of this compound for drug discovery?

- Solubility Improvement : Introduce hydrophilic groups (e.g., -OH, -NH₂) on the oxane ring or esterify the carboxylic acid as a prodrug .

- Metabolic Stability : Replace labile protons (e.g., deuterate the oxane ring) or incorporate electron-withdrawing groups to reduce CYP450-mediated oxidation .

- Bioavailability : Nanoformulation (liposomes) or co-administration with permeation enhancers (e.g., sodium caprate) .

Safety and Handling

Q. What are the primary safety considerations when handling this compound?

- PPE Requirements : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods due to potential dust inhalation .

- Waste Disposal : Neutralize carboxylic acid with sodium bicarbonate before disposal. Bromine-containing waste requires halogen-specific protocols .

- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS for first-aid details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。